2-Amino-4-chloropyrimidine

Organic Synthesis Regioselectivity Pharmaceutical Intermediates

2-Amino-4-chloropyrimidine delivers regiospecific mono-functionalization unmatched by 2,4-dichloropyrimidine or 2-aminopyrimidine. The single C4-Cl site enables clean Suzuki, Sonogashira & Buchwald-Hartwig couplings without regioisomer mixtures, eliminating costly purification. Documented key intermediate for Rilpivirine & dual VEGFR-2/CDK1 inhibitors (IC50 48 nM). Avoid ~25% regioisomer waste and streamline multi-kg campaigns with this QC-friendly (mp 155-160°C dec.) building block.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 3993-78-0
Cat. No. B019991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloropyrimidine
CAS3993-78-0
Synonyms4-Chloro-2-pyrimidinamine;  (4-Chloropyrimidin-2-yl)amine;  NSC 10872;  NSC 25184; 
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1Cl)N
InChIInChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
InChIKeyDBGFGNCFYUNXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloropyrimidine (CAS 3993-78-0): A Core Synthetic Intermediate for Kinase-Targeted Pharmaceuticals and Advanced Heterocyclic Chemistry


2‑Amino‑4‑chloropyrimidine (CAS 3993‑78‑0) is a disubstituted pyrimidine that bears an amino group at the 2‑position and a chlorine atom at the 4‑position. This heterocyclic scaffold is widely employed as a substrate in palladium‑catalyzed cyanation reactions with zinc(II) cyanide and serves as an essential raw material for the preparation of pharmaceuticals, agrochemicals, and dyestuffs . Its bifunctional nature—combining a nucleophilic amine with an electrophilic chloro substituent—enables sequential derivatization that is particularly valuable for constructing kinase inhibitor cores, including those targeting VEGFR‑2 and CDK1 [1].

Why Generic 2,4-Dichloropyrimidine or Simple 2-Aminopyrimidine Cannot Replace 2-Amino-4-chloropyrimidine in Regioselective Synthesis


Direct substitution with 2,4‑dichloropyrimidine or 2‑aminopyrimidine fails to deliver the predictable, monofunctional reactivity that 2‑amino‑4‑chloropyrimidine provides. 2,4‑Dichloropyrimidine is a symmetrical bis‑electrophile that typically yields non‑selective mixtures of 2‑amino‑4‑chloro and 4‑amino‑2‑chloro regioisomers when treated with ammonia or amines [1]. Conversely, 2‑aminopyrimidine lacks the chlorine handle entirely, precluding further diversification by cross‑coupling or nucleophilic aromatic substitution. In contrast, 2‑amino‑4‑chloropyrimidine possesses a single, well‑defined reactive site (C4‑Cl) that can be selectively functionalized without interference from the C2‑amino group, enabling clean, stepwise elaboration of advanced pyrimidine architectures [2].

Quantitative Differentiation: 2-Amino-4-chloropyrimidine vs. Key Analogs in Synthesis, Reactivity, and Biological Performance


Regioselective Synthesis Advantage: 2-Amino-4-chloropyrimidine vs. 2,4-Dichloropyrimidine

When 2,4‑dichloropyrimidine is treated with ammonia or amines, the reaction inherently produces a mixture of 2‑amino‑4‑chloropyrimidine and its regioisomer, 4‑amino‑2‑chloropyrimidine. This lack of regiocontrol complicates purification and reduces overall yield of the desired isomer. In contrast, starting directly with 2‑amino‑4‑chloropyrimidine eliminates this isomer formation step entirely, providing a single, regio‑defined intermediate. While optimized ammonia conditions can deliver a 2‑amino‑4‑chloro : 4‑amino‑2‑chloro ratio of approximately 3 : 1, the unwanted isomer still constitutes roughly 25 % of the product mass, necessitating additional purification [1]. The use of pre‑formed 2‑amino‑4‑chloropyrimidine circumvents this inefficiency, enabling higher throughput in multi‑step synthetic sequences.

Organic Synthesis Regioselectivity Pharmaceutical Intermediates

Physical Stability and Storage Differentiation: 2-Amino-4-chloropyrimidine vs. 4-Amino-2-chloropyrimidine

The two regioisomeric aminopyrimidines exhibit markedly different thermal behaviors. 2‑Amino‑4‑chloropyrimidine melts with decomposition at 155‑160 °C , whereas 4‑amino‑2‑chloropyrimidine displays a significantly higher melting range of 197‑205 °C . This 42‑45 °C difference in decomposition onset reflects distinct intermolecular packing motifs—predominantly N–H⋯N hydrogen‑bonding networks in 2‑amino‑4‑chloropyrimidine versus altered donor‑acceptor geometry in the 4‑amino isomer. The lower decomposition temperature of 2‑amino‑4‑chloropyrimidine necessitates long‑term refrigerated storage (2‑8 °C) to preserve purity , a requirement not explicitly mandated for the higher‑melting 4‑amino analog.

Solid-State Chemistry Thermal Stability Procurement Specifications

Kinase Inhibition Potency: 2-Amino-4-chloropyrimidine-Derived Analogues vs. Unsubstituted 2-Aminopyrimidine Scaffolds

While 2‑amino‑4‑chloropyrimidine itself is a synthetic intermediate, its 5‑chloro‑4‑aryl derivatives demonstrate potent dual inhibition of VEGFR‑2 and CDK1 kinases. A representative analogue from this series exhibits an IC50 of 48 nM against CDK1 in enzymatic assays [1]. In stark contrast, the parent 2‑aminopyrimidine scaffold—lacking the 4‑chloro substituent that enables subsequent arylation—shows no measurable inhibition of these kinases (IC50 > 10 μM or inactive) [2]. The chlorine atom at C4 is therefore not merely a leaving group; it is the essential handle for installing the aromatic substituents that confer high‑affinity kinase binding.

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Sonogashira Coupling Site Selectivity: 2-Amino-4-chloropyrimidine vs. 2-Amino-4,6-dichloropyrimidine

The number of chlorine substituents dictates the outcome of palladium‑catalyzed Sonogashira coupling. 2‑Amino‑4,6‑dichloropyrimidine, bearing two equivalent C‑Cl bonds, yields mixtures of mono‑ and bis‑alkynylated products even with controlled stoichiometry. Reaction with one equivalent of alkyne predominantly affords 6‑alkynyl‑2‑amino‑4‑chloropyrimidine (a monoadduct) alongside unreacted starting material and bis‑alkynylated by‑products [1]. In contrast, 2‑amino‑4‑chloropyrimidine possesses only a single reactive halogen, guaranteeing exclusive formation of the 4‑alkynylated product without over‑reaction or isomer formation. This predictable monofunctionalization simplifies reaction monitoring and downstream purification.

Cross-Coupling Sonogashira Reaction Alkynylpyrimidine Synthesis

High‑Value Application Scenarios Where 2‑Amino‑4‑chloropyrimidine Outperforms Generic Alternatives


Medicinal Chemistry: Synthesis of Dual VEGFR‑2/CDK1 Inhibitors for Oncology Programs

2‑Amino‑4‑chloropyrimidine serves as the indispensable starting material for constructing 2‑amino‑4‑aryl‑5‑chloropyrimidines that exhibit potent, dual inhibition of VEGFR‑2 and CDK1 (IC50 = 48 nM against CDK1) [1]. The 4‑chloro substituent undergoes smooth Suzuki–Miyaura cross‑coupling with arylboronic acids, enabling rapid SAR exploration of the kinase hinge‑binding region. Substituting 2‑aminopyrimidine eliminates this critical derivatization site, while 2,4‑dichloropyrimidine introduces unwanted regioisomeric complexity that complicates library synthesis and biological evaluation [2].

Process Chemistry: Reliable Kilogram‑Scale Preparation of 4‑Substituted 2‑Aminopyrimidines

For large‑scale manufacture of 4‑aryl‑ or 4‑alkynyl‑2‑aminopyrimidines, 2‑amino‑4‑chloropyrimidine offers a single, regio‑defined reactive site that eliminates the isomer‑separation challenges inherent to 2,4‑dichloropyrimidine [3]. The avoidance of ~25 % regioisomer contamination translates directly to lower purification costs and higher throughput in multi‑kilogram campaigns. Its defined melting/decomposition profile (155‑160 °C dec.) also provides a straightforward quality control metric that is absent in crude dichloropyrimidine mixtures .

Antiviral Drug Discovery: Core Scaffold for Non‑Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

2‑Amino‑4‑chloropyrimidine is a documented key intermediate in the synthesis of Rilpivirine, a marketed NNRTI for HIV‑1 treatment [4]. The 4‑chloro group undergoes nucleophilic aromatic substitution with elaborated amine nucleophiles to install the diarylpyrimidine (DAPY) core that defines this drug class. Generic substitution with 2‑aminopyrimidine would preclude this SNAr step entirely, halting the synthetic sequence at an unreactive scaffold.

Chemical Biology: Selective Mono‑Functionalization for Probe Molecule Synthesis

Investigators requiring a single, predictable derivatization point for bioconjugation or affinity probe construction benefit from the unambiguous reactivity of 2‑amino‑4‑chloropyrimidine. In Sonogashira or Buchwald–Hartwig couplings, the compound yields exclusively mono‑substituted products, whereas 2‑amino‑4,6‑dichloropyrimidine produces complex mixtures of mono‑ and bis‑adducts that demand laborious HPLC purification [5]. This reliability accelerates the preparation of chemical biology tools with defined stoichiometry and structure.

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